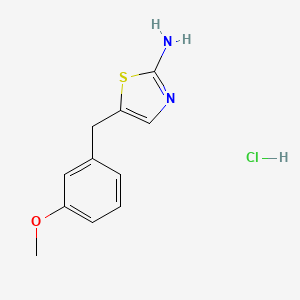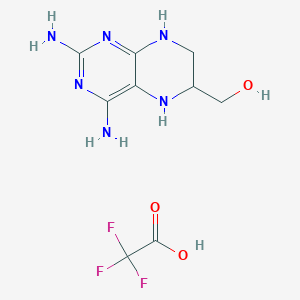
(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol,trifluoroaceticacid is a compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine. The compound is characterized by its molecular formula C7H12N6O and a molecular weight of 196.21 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol typically involves the reduction of pteridine derivatives. One common method includes the use of reducing agents such as sodium borohydride in the presence of a suitable solvent like methanol . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as crystallization or chromatography to achieve the required quality standards .
化学反応の分析
Types of Reactions
(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives, while reduction can produce tetrahydropteridine compounds .
科学的研究の応用
Chemistry
In chemistry, (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is used as a precursor in the synthesis of various pteridine derivatives. These derivatives are important in the study of enzyme mechanisms and as intermediates in organic synthesis .
Biology
The compound plays a crucial role in biological research, particularly in the study of metabolic pathways involving pteridines. It is used to investigate the function of enzymes such as dihydrofolate reductase and its role in folate metabolism .
Medicine
In medicine, (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is studied for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases related to folate metabolism .
Industry
Industrially, the compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes .
作用機序
The mechanism of action of (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts folate metabolism, leading to a decrease in the synthesis of nucleotides and amino acids .
類似化合物との比較
Similar Compounds
Folinic Acid: A derivative of tetrahydrofolate used in cancer therapy.
Methotrexate: An antifolate drug used in the treatment of cancer and autoimmune diseases.
Pteridine: A parent compound of various biologically active molecules.
Uniqueness
(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is unique due to its specific structure, which allows it to interact with enzymes involved in folate metabolism. Its ability to inhibit dihydrofolate reductase makes it a valuable compound in both research and therapeutic applications .
特性
IUPAC Name |
(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N6O.C2HF3O2/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;3-2(4,5)1(6)7/h3,11,14H,1-2H2,(H5,8,9,10,12,13);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLLURWTCBADPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N=C(N=C2N1)N)N)CO.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
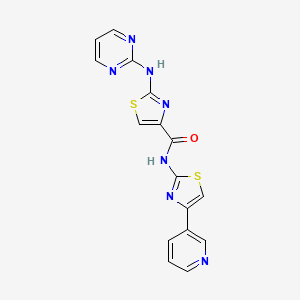
![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2435225.png)
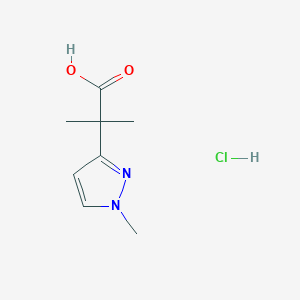
![2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione](/img/structure/B2435227.png)
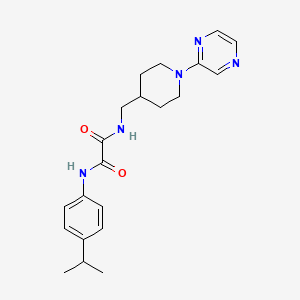
![4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2435234.png)
![N-(2,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2435236.png)
![3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(4-ethoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2435237.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2435238.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)
![1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2435241.png)
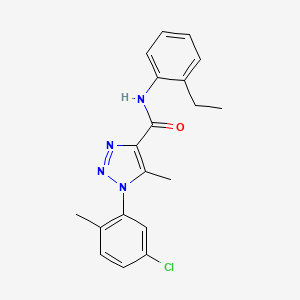
![N-(3-hydroxypropyl)-4-({[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)benzamide](/img/structure/B2435244.png)
